3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N It is a derivative of aniline, where the hydrogen atoms on the aniline ring are substituted by methyl groups at the 3 and 5 positions, and the amino group is substituted by a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the alkylation of 3,5-dimethylaniline with 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methyl groups on the aniline ring can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(trifluoromethyl)aniline
- 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline
- 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
This compound is unique due to the specific positioning of the methyl groups on the aniline ring and the presence of the trifluoroethyl group. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62351-56-8 |
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Molecular Formula |
C10H12F3N |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,5-dimethyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-7-3-8(2)5-9(4-7)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
InChI Key |
UMLATRGOGWCLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(F)(F)F)C |
Origin of Product |
United States |
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